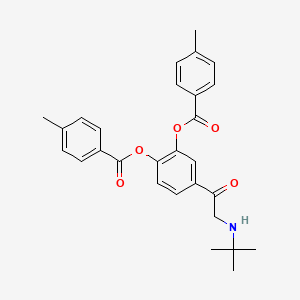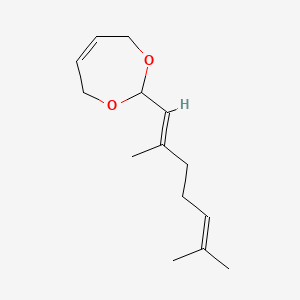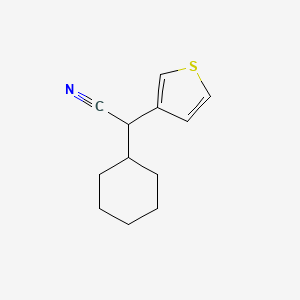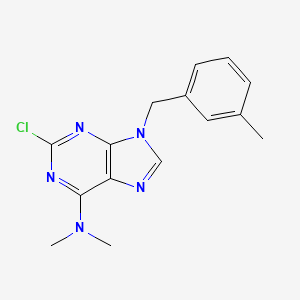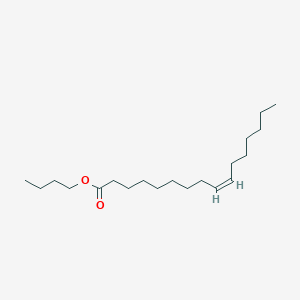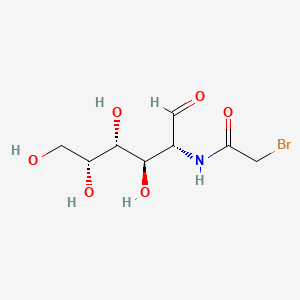
Galactose, 2-deoxy-2-(bromoacetamido)-, D-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galactose, 2-deoxy-2-(bromoacetamido)-, D-: is a derivative of galactose, a type of sugar. This compound is characterized by the substitution of a hydrogen atom with a bromoacetamido group at the second carbon position of the galactose molecule. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Galactose, 2-deoxy-2-(bromoacetamido)-, D- typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of galactose are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Bromoacetamido Group: The protected galactose is then reacted with bromoacetyl bromide in the presence of a base to introduce the bromoacetamido group at the second carbon position.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromoacetamido group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The bromoacetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alcohols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or aldehydes.
Reduction Products: Reduced forms, such as alcohols or amines.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology:
Glycoprotein Studies: It is used in the study of glycoproteins, as the bromoacetamido group can act as a probe for labeling and tracking glycoproteins in biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to various surfaces or other molecules, facilitating the development of biosensors and diagnostic tools.
Mécanisme D'action
The mechanism of action of Galactose, 2-deoxy-2-(bromoacetamido)-, D- involves its interaction with specific molecular targets in biological systems. The bromoacetamido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modifying their function. This covalent modification can alter the activity, localization, or stability of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Deoxy-D-galactose: A glucose analog with similar biological activities, such as inhibition of glycolysis and tumor growth.
2-Deoxy-2-acetamido-beta-D-galactose-4-sulfate: Another derivative of galactose with distinct biological properties.
Uniqueness: Galactose, 2-deoxy-2-(bromoacetamido)-, D- is unique due to the presence of the bromoacetamido group, which imparts specific reactivity and biological activity not found in other similar compounds. This makes it particularly useful in applications requiring covalent modification of biomolecules.
Propriétés
Numéro CAS |
68499-60-5 |
|---|---|
Formule moléculaire |
C8H14BrNO6 |
Poids moléculaire |
300.10 g/mol |
Nom IUPAC |
2-bromo-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H14BrNO6/c9-1-6(14)10-4(2-11)7(15)8(16)5(13)3-12/h2,4-5,7-8,12-13,15-16H,1,3H2,(H,10,14)/t4-,5+,7+,8-/m0/s1 |
Clé InChI |
OFCLIDPLXVQJAP-LAHCRNKXSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)CBr)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)NC(=O)CBr)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12688965.png)

